1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)-
Overview
Description
1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- is a chemical compound with the molecular formula C16H10ClN3 and a molecular weight of 279.724 . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function. In cancer cells, it may induce apoptosis (programmed cell death) by activating specific signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- can be compared with other similar compounds, such as:
1H-Benzimidazol-2-acetonitrile, alpha-((2-chlorophenyl)methylene)-: This compound has a similar structure but with a chlorine atom at a different position on the phenyl ring.
1H-Benzimidazol-2-acetonitrile, alpha-((4-nitrophenyl)methylene)-: This compound has a nitro group instead of a chlorine atom on the phenyl ring.
The unique structural features of 1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H,(H,19,20)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJRDSFTQIYHQL-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57319-69-4 | |
Record name | 1H-Benzimidazol-2-acetonitrile, alpha-((3-chlorophenyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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